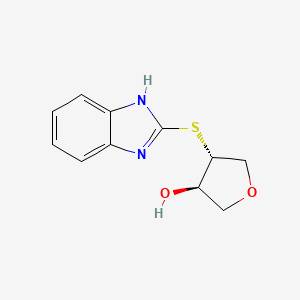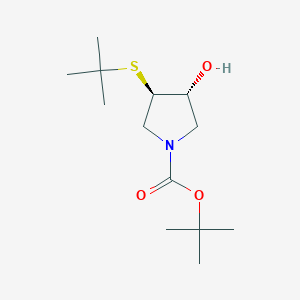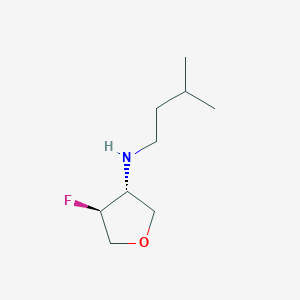![molecular formula C10H15NO2 B1531912 1-({[(Furan-3-yl)methyl]amino}methyl)cyclobutan-1-ol CAS No. 1602164-23-7](/img/structure/B1531912.png)
1-({[(Furan-3-yl)methyl]amino}methyl)cyclobutan-1-ol
Übersicht
Beschreibung
1-({[(Furan-3-yl)methyl]amino}methyl)cyclobutan-1-ol is a cyclic alcohol compound with the molecular formula C11H15NO2. It belongs to the class of cyclobutanols and contains a furan and amine functional group. This compound is of interest in various scientific research applications due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-({[(Furan-3-yl)methyl]amino}methyl)cyclobutan-1-ol typically involves the reaction of furan-3-ylmethylamine with cyclobutanone under controlled conditions. The reaction is usually carried out in the presence of a reducing agent, such as sodium borohydride, to facilitate the formation of the cyclobutanol ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow reactor, which allows for better control over reaction parameters and improved scalability. The use of catalysts, such as palladium on carbon, can enhance the efficiency of the reaction and reduce by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-({[(Furan-3-yl)methyl]amino}methyl)cyclobutan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound to form corresponding ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to form amines or alcohols.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of furan-3-ylmethylcyclobutanone or furan-3-ylmethylcyclobutanecarboxylic acid.
Reduction: Formation of furan-3-ylmethylcyclobutanamine or furan-3-ylmethylcyclobutanol.
Substitution: Formation of various alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-({[(Furan-3-yl)methyl]amino}methyl)cyclobutan-1-ol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe to study biological systems and interactions with biomolecules.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-({[(Furan-3-yl)methyl]amino}methyl)cyclobutan-1-ol exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-({[(Furan-3-yl)methyl]amino}methyl)cyclobutan-1-ol is unique due to its combination of a cyclobutanol ring and a furan moiety. Similar compounds include:
Furan-3-ylmethylamine: Lacks the cyclobutanol ring.
Cyclobutanone: Lacks the furan moiety.
Furan-3-ylmethylcyclohexanol: Similar structure but with a cyclohexanol ring instead of cyclobutanol.
Eigenschaften
IUPAC Name |
1-[(furan-3-ylmethylamino)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c12-10(3-1-4-10)8-11-6-9-2-5-13-7-9/h2,5,7,11-12H,1,3-4,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEGNDGELSLWSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNCC2=COC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(3S,4R)-4-[2-(4-chlorophenyl)ethynyl]pyrrolidin-3-ol](/img/structure/B1531835.png)





![(3S,4R)-4-[2-(thiophen-3-yl)ethynyl]pyrrolidin-3-ol](/img/structure/B1531845.png)

![12-(Cyclopropylmethyl)-1,4-dioxa-9,12-diazadispiro[4.2.5.2]pentadecan-13-one](/img/structure/B1531851.png)

